Anabaenopeptilide 90A is a cyclic peptide produced by the cyanobacterium Anabaena sp. strain 90, which is known for its ability to synthesize various bioactive compounds. This compound belongs to the class of natural products known as anabaenopeptilides, which are characterized by their unique cyclic structures and bioactive properties. Anabaenopeptilide 90A specifically exhibits inhibitory activity against serine proteases, making it of interest in both ecological and biotechnological contexts .
Anabaenopeptilide 90A is derived from the cyanobacterium Anabaena sp. strain 90, which is part of a group of freshwater bloom-forming cyanobacteria. These organisms are known to produce a variety of secondary metabolites, including microcystins and other cyclic peptides, under specific environmental conditions . The production of Anabaenopeptilide 90A is influenced by factors such as nutrient availability and light intensity, which can affect the biosynthetic pathways involved .
Anabaenopeptilide 90A is classified as a cyclic hexapeptide. It is part of a larger family of compounds known as cyanopeptolins and anabaenopeptins, which are produced through non-ribosomal peptide synthesis pathways. These compounds typically exhibit diverse biological activities, including enzyme inhibition and cytotoxicity .
The biosynthesis of Anabaenopeptilide 90A involves non-ribosomal peptide synthetases (NRPS), which are multi-domain enzymes that facilitate the assembly of peptides from amino acids without the involvement of ribosomal machinery. The NRPS responsible for synthesizing Anabaenopeptilide 90A includes several modules, each dedicated to incorporating specific amino acids into the growing peptide chain .
The NRPS system operates through a series of steps:
In the case of Anabaenopeptilide 90A, unique features such as alternative starter modules contribute to the structural diversity observed in the anabaenopeptilides produced by Anabaena sp. strain 90 .
Anabaenopeptilide 90A consists of a cyclic structure formed by six amino acids linked through peptide bonds. The specific sequence and arrangement of these amino acids contribute to its biological activity and stability. The presence of unique moieties, such as hydroxyl groups or methyl groups, may also influence its interaction with biological targets .
The molecular formula and mass for Anabaenopeptilide 90A have not been explicitly detailed in the available literature but are generally consistent with other cyclic peptides produced by cyanobacteria.
The synthesis of Anabaenopeptilide 90A involves several key reactions:
The precise mechanisms underlying these reactions often involve complex enzymatic processes that can vary based on the substrate specificity of the NRPS modules involved .
Anabaenopeptilide 90A exerts its biological effects primarily through inhibition of serine proteases, which play critical roles in various physiological processes, including protein digestion and cell signaling. By binding to these enzymes, Anabaenopeptilide 90A can disrupt normal cellular functions, leading to potential cytotoxic effects on target organisms .
Anabaenopeptilide 90A has significant potential in various scientific fields:
The biosynthesis of anabaenopeptilide 90A in Anabaena strain 90 is governed by a dedicated non-ribosomal peptide synthetase (NRPS) gene cluster spanning approximately 32 kb of genomic DNA. This cluster was identified through degenerate PCR targeting conserved motifs in peptide synthetase genes, followed by chromosomal walking [1] [7]. Genetic disruption experiments confirmed the cluster's essential role: Insertional inactivation of the apdA gene (via chloramphenicol resistance cassette) abolished anabaenopeptilide production while maintaining synthesis of unrelated peptides like microcystins and anabaenopeptins [1]. The cluster's core comprises four contiguous genes (apdA, apdB, apdC, and apdD), flanked by putative regulatory elements and transporter genes, exhibiting a unidirectional transcriptional orientation [1] [10].
Table 1: Core Genes in the Anabaenopeptilide 90A Biosynthetic Cluster
Gene | Size (aa) | Module Composition | Catalytic Domains Identified | Function |
---|---|---|---|---|
apdA | ~2,195 | Modules 1-2 | C-A1-T-E, C-A2-T-MT | Initiates synthesis; incorporates residues 1-2 |
apdB | ~1,069 | Modules 3-6 | C-A3-T, C-A4-T, C-A5-T-MT, C-A6-T | Extends peptide chain (residues 3-6) |
apdC | ~2,566 | - | Halogenase domain | Chlorinates residue 5 |
apdD | ~1,268 | Module 7 | C-A7-T-Te | Incorporates residue 7; releases cyclic product |
The apdA-apdD operon encodes a seven-module NRPS assembly line exhibiting strict collinearity with the anabaenopeptilide 90A structure (cyclo-[L-Arg/L-Tyr-D-Lys-Val-Hty-N-Me-Ala-Phe]). Module organization follows the "multiple-carrier model," where each module activates, modifies, and incorporates one specific amino acid residue into the growing peptide chain [1] [9]:
Structural diversification in anabaenopeptilides is achieved through tailoring domains integrated within the NRPS machinery:
Table 2: Tailoring Enzymes in Anabaenopeptilide Biosynthesis
Enzyme | Gene | Position in Pathway | Chemical Modification | Substrate Specificity | Impact on Structure |
---|---|---|---|---|---|
Methyltransferase | apdA | Module 2 | N-methylation of Lys | D-Lys | Enhances conformational rigidity |
Methyltransferase | apdB | Module 5 | N-methylation of Ala | L-Ala | Increases hydrophobicity & protease resistance |
Halogenase | apdC | Between Modules 6 & 7 | Aryl chlorination of Hty | L-Homotyrosine | Generates chlorinated variant (90B) |
The genetic architecture of anabaenopeptilide synthetase in Anabaena strain 90 exhibits both conserved features and distinct innovations compared to other cyanobacterial depsipeptide clusters:
Table 3: Comparative Genomics of Cyanobacterial Depsipeptide Clusters
Organism | Compound | Cluster Size (kb) | Starter Modules | Halogenase | Methylation Sites | Release Mechanism |
---|---|---|---|---|---|---|
Anabaena strain 90 | Anabaenopeptilides | ~32 | Dual (Arg/Tyr) | Yes (apdC) | 2 (Lys, Ala) | Cyclization (Te) |
Nostoc sp. ATCC 53789 | Anabaenopeptins | ~28 | Single | No | 1 (N-Me-Ala) | Cyclization (Te) |
Planktothrix agardhii | Cyanopeptolins | ~35 | Single | Rare | 1 (N-Me-Phe/Leu) | Lactonization (Te) |
Microcystis aeruginosa | Microginins | ~42 | Single | Yes (integrated) | 0–1 | Hydrolysis (Te) |
The apd cluster’s organization—particularly its split starter modules and dedicated tailoring genes—exemplifies evolutionary adaptations for metabolic versatility in bloom-forming cyanobacteria. These innovations enable rapid generation of structural variants like chlorinated 90B or Tyr/Arg-exchanged analogs, potentially enhancing ecological fitness under fluctuating environmental conditions [5] [6] [10]. Future research should address the regulatory interplay between apd and co-existing NRPS clusters (e.g., microcystin synthetase) in Anabaena strain 90, which produces multiple peptides simultaneously [1] [7].
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